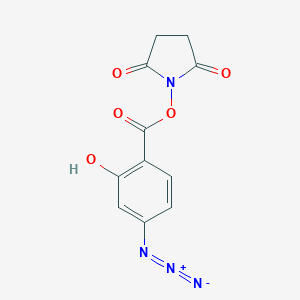

4-Azidosalicylic acid N-hydroxysuccinimide ester

描述

4-Azidosalicylic acid N-hydroxysuccinimide ester, also known as this compound, is a useful research compound. Its molecular formula is C11H8N4O5 and its molecular weight is 276.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N-Succinimidyl 4-Azidosalicylate (also known as 4-Azidosalicylic acid N-hydroxysuccinimide ester or (2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate) is a hydroxyl-containing, photoreactive aryl azide-based crosslinker . It is primarily used in the formation of antibody-drug conjugates (ADCs), where it serves as a linker molecule that connects the antibody to the cytotoxic drug .

Mode of Action

The compound acts as a linker in ADCs, enabling the specific delivery of cytotoxic drugs to cancer cells . The ADC is designed to bind to a specific antigen on the surface of cancer cells. Once bound, the ADC is internalized by the cell, and the cytotoxic drug is released, causing cell death .

Biochemical Pathways

The biochemical pathways affected by N-Succinimidyl 4-Azidosalicylate are those involved in the action of the ADC. The ADC targets specific antigens on the surface of cancer cells, leading to the internalization of the ADC and the release of the cytotoxic drug . This results in cell death, affecting the growth and proliferation of the cancer cells .

Pharmacokinetics

The pharmacokinetics of N-Succinimidyl 4-Azidosalicylate are closely tied to the ADC it forms part of. The ADC is administered intravenously and is designed to be stable in the bloodstream. Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, and the cytotoxic drug is released . The specifics of the ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on the specific ADC and the cytotoxic drug it is linked to.

Result of Action

The primary result of the action of N-Succinimidyl 4-Azidosalicylate is the targeted delivery of cytotoxic drugs to cancer cells, leading to cell death . This can result in the reduction of tumor size and potentially the eradication of the cancer.

Action Environment

The action of N-Succinimidyl 4-Azidosalicylate, as part of an ADC, can be influenced by various environmental factors. These can include the presence and density of the target antigen on the cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to be internalized by the cancer cells

生物活性

4-Azidosalicylic acid N-hydroxysuccinimide ester (N-Succinimidyl 4-Azidosalicylate) is a compound of significant interest in biochemical research due to its unique properties and potential applications in drug development, bioconjugation, and chemical biology. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and data.

- Chemical Name : N-Succinimidyl 4-Azidosalicylate

- Molecular Formula : C11H8N4O4

- Molecular Weight : 260.21 g/mol

- CAS Number : 96602-46-9

N-Succinimidyl 4-Azidosalicylate functions primarily as a crosslinking agent in antibody-drug conjugates (ADCs). The azido group allows for bioorthogonal reactions, enabling the selective attachment of cytotoxic drugs to specific antigens on cancer cells. Upon exposure to UV light, the azido group can undergo photochemical reactions, facilitating the formation of covalent bonds with target biomolecules.

Biochemical Pathways

The compound influences various biochemical pathways involved in cellular signaling and drug delivery:

- Targeting Cancer Cells : The ADCs formed using this ester specifically bind to antigens on cancer cells, leading to internalization and subsequent release of cytotoxic agents.

- Enzyme Interaction : The hydroxy group can interact with enzymes or receptors, potentially modulating their activity and affecting metabolic pathways.

Anticancer Properties

Research indicates that N-Succinimidyl 4-Azidosalicylate can enhance the delivery efficiency of anticancer drugs. For example, Ji et al. (1985) demonstrated its application in radioimmunoassays for human choriogonadotropin, showcasing its utility in targeted therapeutic strategies. Additionally, the compound's ability to form stable linkages with proteins makes it a valuable tool in developing targeted therapies.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Its azido group allows for the incorporation into various bioconjugation strategies that can be utilized to create antimicrobial agents.

Bioconjugation Techniques

N-Succinimidyl 4-Azidosalicylate is widely used in bioconjugation due to its ability to form stable amide bonds with nucleophilic sites on proteins and peptides. This property is crucial for developing targeted drug delivery systems and diagnostic tools.

| Application Area | Description |

|---|---|

| Antibody-Drug Conjugates | Facilitates targeted delivery of cytotoxic drugs to specific cancer cells. |

| Photoaffinity Labeling | Enables the study of protein interactions by forming covalent bonds upon UV exposure. |

| Biomolecule Functionalization | Allows for the modification of proteins and peptides for enhanced stability and activity. |

Case Studies

-

Radioimmunoassay Development :

Ji et al. (1985) reported that enhancing radioiodination efficiency using N-hydroxysuccinimide esters could significantly improve assay sensitivity for hormone detection. -

Crosslinking Studies :

Kalkhof and Sinz (2008) highlighted the effectiveness of N-hydroxysuccinimide esters in crosslinking lysine residues in proteins, emphasizing the importance of analyzing reaction products for accurate interpretation. -

Cellular Interaction Studies :

Research has shown that polyacrylamide gels functionalized with NHS esters exhibit similar biological behavior to traditional crosslinkers while providing increased stability and reproducibility .

科学研究应用

Bioconjugation

NHS-ASA serves as an effective linker for attaching biomolecules such as proteins and peptides to surfaces or other molecules. This capability is crucial in the development of targeted drug delivery systems and diagnostic assays. The NHS group reacts with primary amines to form stable amide bonds, facilitating the conjugation process.

Pharmaceutical Research

In drug development, NHS-ASA is utilized to synthesize antibody-drug conjugates (ADCs). These conjugates allow for the specific delivery of cytotoxic drugs to cancer cells, enhancing therapeutic efficacy while minimizing side effects. The azido group enables selective reactions with alkyne-containing compounds through click chemistry, further expanding its utility in drug formulation.

Molecular Biology

NHS-ASA is employed in photoaffinity labeling studies to investigate protein interactions. For instance, it has been used to study the binding dynamics between human salivary glycoproteins and bacterial adhesins, providing insights into microbial adhesion mechanisms . This application underscores its importance in understanding complex biological interactions.

Materials Science

The compound's reactive properties make it valuable in materials science for modifying surfaces to improve biocompatibility. It can be utilized in the creation of functional polymers and coatings that possess specific properties tailored for medical devices and implants.

Case Study 1: Cross-Linking Studies

A study investigated the use of NHS-ASA as a cross-linking agent to explore the interactions between proline-rich glycoproteins (PRG) from human saliva and Streptococcus sanguis. The results demonstrated that NHS-ASA could effectively label PRG, enabling the identification of specific binding sites on bacterial surfaces . This application highlights the compound's role in elucidating protein interactions relevant to oral health.

Case Study 2: Antibody-Drug Conjugates

Research involving NHS-ASA has shown its effectiveness in forming ADCs that target specific cancer antigens. By conjugating cytotoxic agents to antibodies through NHS-ASA linkers, researchers achieved enhanced targeting and reduced systemic toxicity compared to traditional chemotherapy approaches. This case illustrates the compound's potential in advancing cancer therapeutics.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5/c12-14-13-6-1-2-7(8(16)5-6)11(19)20-15-9(17)3-4-10(15)18/h1-2,5,16H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAFCMJBDZWZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40242361 | |

| Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96602-46-9 | |

| Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096602469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40242361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxysuccinimidyl-4-azidosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Azidosalicylic acid N-hydroxysuccinimide ester in the synthesis of the photoaffinity probe described in the research?

A1: this compound serves as a crucial building block in synthesizing the photoaffinity probe, 125I‐N6‐(N‐[6‐N‐{5‐iodo‐4‐azidosalicyl}‐aminohexyl]‐aminocarbamoylmethyl)‐nicotinamide adenine dinucleotide (125I‐N6‐I‐ASA‐AH‐NAD+) []. It reacts with N6‐([6‐aminohexyl]‐carbamoylmethyl)‐NAD+, attaching the photoreactive azido group and the 125I radiolabel via a subsequent iodination step. This modification is key for the probe's ability to bind to NAD+-linked enzymes and subsequently form covalent bonds upon exposure to UV light, allowing for the identification and study of these enzymes.

Q2: How does the structure of the photoaffinity probe contribute to its specificity for NAD+-linked enzymes?

A2: The photoaffinity probe is designed to mimic the structure of NAD+ []. By incorporating the 4-Azidosalicylic acid moiety into the NAD+ analog, the researchers ensured the probe retains a similar shape and charge distribution to NAD+. This structural similarity enables the probe to bind to the NAD+ binding sites of target enzymes. The subsequent UV irradiation activates the azide group, leading to covalent modification and labeling of the enzyme, facilitating further analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。